molecular formula C22H26O4 B1453287 7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid CAS No. 2320856-63-9

7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid

Cat. No. B1453287
M. Wt: 354.4 g/mol
InChI Key: QABFLCMWFHMKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity, the type of reactions it undergoes, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves predicting or suggesting future research directions. It can include potential applications, modifications, or areas of study .

properties

IUPAC Name

7-[3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18-11-8-10-17(13-18)9-6-4-5-7-12-19(23)24/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFLCMWFHMKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC(=C2)CCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid
Reactant of Route 2
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid
Reactant of Route 3
Reactant of Route 3
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid
Reactant of Route 4
Reactant of Route 4
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid
Reactant of Route 5
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid
Reactant of Route 6
7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid

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